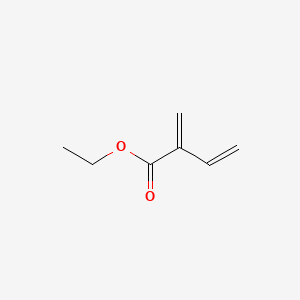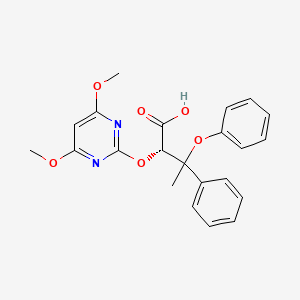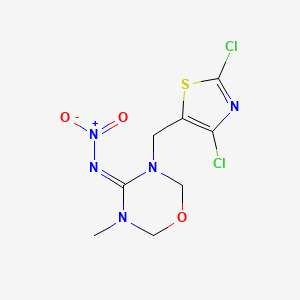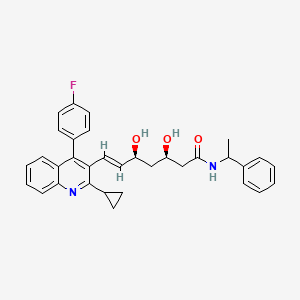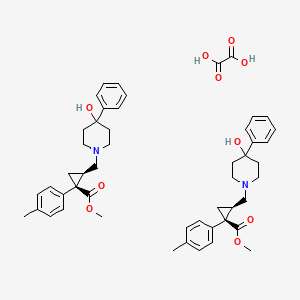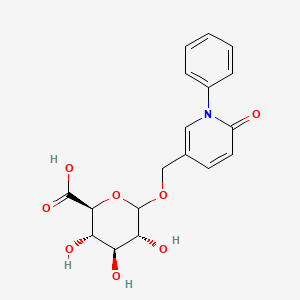
5-Hydroxymethyl-pirfenidone-O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-pirfenidone-O-glucuronide is a metabolite of pirfenidone, a drug primarily used for the treatment of idiopathic pulmonary fibrosis. This compound is formed through the glucuronidation of 5-hydroxymethyl-pirfenidone, which is itself a metabolite of pirfenidone. The glucuronidation process enhances the solubility of the compound, facilitating its excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethyl-pirfenidone-O-glucuronide typically involves the following steps:
Hydroxylation of Pirfenidone: Pirfenidone undergoes hydroxylation to form 5-hydroxymethyl-pirfenidone. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP1A2.
Glucuronidation: The 5-hydroxymethyl-pirfenidone is then subjected to glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction attaches a glucuronic acid moiety to the hydroxyl group of 5-hydroxymethyl-pirfenidone, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale hydroxylation: Utilizing bioreactors with optimized conditions for the activity of cytochrome P450 enzymes.
Glucuronidation in bioreactors: Employing UDP-glucuronosyltransferase enzymes in bioreactors to achieve efficient glucuronidation.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxymethyl-pirfenidone-O-glucuronide can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Hydrolysis: The glucuronide moiety can be hydrolyzed to release 5-hydroxymethyl-pirfenidone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide moiety.
Major Products
Oxidation: The major product is 5-carboxy-pirfenidone.
Hydrolysis: The major product is 5-hydroxymethyl-pirfenidone.
Aplicaciones Científicas De Investigación
5-Hydroxymethyl-pirfenidone-O-glucuronide has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and excretion of pirfenidone in the body.
Biomarker Research: Serves as a biomarker for monitoring the pharmacokinetics of pirfenidone.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of pirfenidone.
Toxicology Studies: Used to assess the safety and toxicity of pirfenidone and its metabolites.
Mecanismo De Acción
The mechanism of action of 5-hydroxymethyl-pirfenidone-O-glucuronide is primarily related to its role as a metabolite of pirfenidone. Pirfenidone exerts its effects through several pathways:
Anti-fibrotic Activity: Inhibits the production of fibrotic cytokines such as transforming growth factor-beta.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines.
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
5-Carboxy-pirfenidone: Another metabolite of pirfenidone formed through the oxidation of 5-hydroxymethyl-pirfenidone.
Pirfenidone: The parent compound used for the treatment of idiopathic pulmonary fibrosis.
Uniqueness
5-Hydroxymethyl-pirfenidone-O-glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of pirfenidone.
Propiedades
Fórmula molecular |
C18H19NO8 |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(6-oxo-1-phenylpyridin-3-yl)methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO8/c20-12-7-6-10(8-19(12)11-4-2-1-3-5-11)9-26-18-15(23)13(21)14(22)16(27-18)17(24)25/h1-8,13-16,18,21-23H,9H2,(H,24,25)/t13-,14-,15+,16-,18?/m0/s1 |
Clave InChI |
QEFCXLNTGWNMEF-PDHYLSHYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


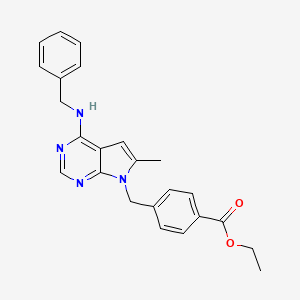
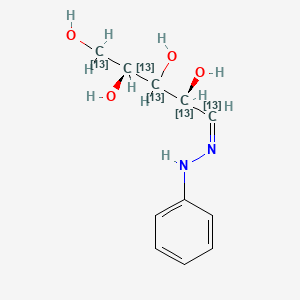
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
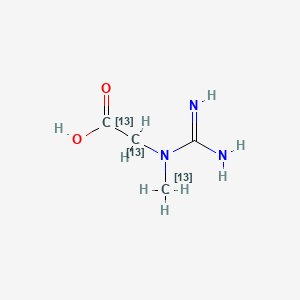
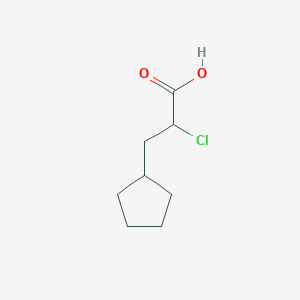
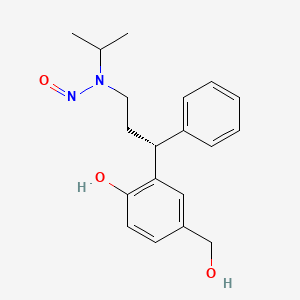
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
